![molecular formula C11H13BrO B3302344 2H-Pyran, 2-(4-bromophenyl)tetrahydro- CAS No. 916235-96-6](/img/structure/B3302344.png)
2H-Pyran, 2-(4-bromophenyl)tetrahydro-
Overview
Description
2H-Pyran, 2-(4-bromophenyl)tetrahydro-, also known as 2-(4-Bromophenoxy)tetrahydro-2H-pyran, is a halogenated heterocycle . It is used as a building block in organic synthesis . The molecular formula is C11H13BrO2 .
Synthesis Analysis
This compound can be used to produce 4-bromo-phenol at a temperature of 20°C . It may also be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .Molecular Structure Analysis
The molecular formula of 2-(4-Bromophenoxy)tetrahydro-2H-pyran is C11H13BrO2 . The average mass is 257.124 Da and the monoisotopic mass is 256.009888 Da .Chemical Reactions Analysis
As a halogenated heterocycle, this compound is used as a building block in organic synthesis . It can be used to produce 4-bromo-phenol at a temperature of 20°C .Physical And Chemical Properties Analysis
The compound is a white to light yellow powder or crystal . It has a melting point of 55°C to 58°C . It is slightly soluble in water . The InChI Key is MXDQGXMBJCGRCB-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Complexation Reactions
A study explored the synthesis of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran and its reactions with iodine and various metal ions. The research highlighted the ligand's ability to coordinate through Te with metals like Ru(II), Cu(I), and Hg(II), providing insights into the structural and electronic properties of the resulting complexes. This work extends the application of such compounds in coordination chemistry and potential catalytic processes (Singh et al., 2001).
Molecular Structure Analysis
The molecular structure of r‐2,c‐6‐Bis(4‐bromophenyl)‐t‐3,t‐5‐dimethyltetrahydropyran‐4‐one was determined, showcasing the compound's chair conformation and the equatorial disposition of methyl and p-bromophenyl groups. The study's findings on intermolecular interactions and the resulting structural arrangement contribute to the understanding of such compounds' molecular geometries and potential intermolecular forces in the solid state (Parthiban et al., 2007).
Educational Applications in Organic Synthesis
An educational research project involved the synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran via an environmentally friendly multicomponent reaction, demonstrating the compound's utility in organic synthesis education and research. This project not only provides a practical application for students but also showcases the potential of such compounds in green chemistry and sustainable organic synthesis practices (Dintzner et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-(4-bromophenyl)oxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11H,1-3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDUWUHBPGDZNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran, 2-(4-bromophenyl)tetrahydro- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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